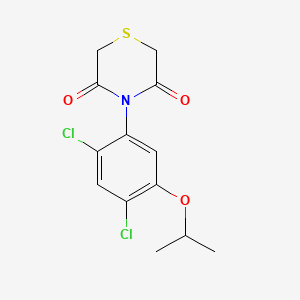![molecular formula C11H13BrN4O2 B2593882 3-[1-(5-Bromopyrimidin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one CAS No. 2379977-30-5](/img/structure/B2593882.png)
3-[1-(5-Bromopyrimidin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-(5-Bromopyrimidin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one is a complex organic compound that features a pyrrolidine ring, a bromopyrimidine moiety, and an oxazolidinone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(5-Bromopyrimidin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis equipment and rigorous quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
3-[1-(5-Bromopyrimidin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopyrimidine moiety can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The oxazolidinone ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
3-[1-(5-Bromopyrimidin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 3-[1-(5-Bromopyrimidin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The pyrrolidine ring and bromopyrimidine moiety can bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The oxazolidinone structure may also contribute to the compound’s overall biological activity by stabilizing the molecule and enhancing its binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-(pyrrolidin-1-yl)pyridine: Shares the pyrrolidine and bromopyrimidine features but lacks the oxazolidinone ring.
1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol: Similar structure but with a hydroxyl group instead of the oxazolidinone.
5-Bromo-2-(piperazin-1-yl)pyrimidine: Contains a bromopyrimidine moiety but with a piperazine ring instead of pyrrolidine.
Uniqueness
3-[1-(5-Bromopyrimidin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one is unique due to its combination of a pyrrolidine ring, a bromopyrimidine moiety, and an oxazolidinone structure. This combination imparts distinct chemical properties and potential biological activities that are not found in the similar compounds listed above .
Eigenschaften
IUPAC Name |
3-[1-(5-bromopyrimidin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN4O2/c12-8-5-13-10(14-6-8)15-2-1-9(7-15)16-3-4-18-11(16)17/h5-6,9H,1-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIZVRJFKASIMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCOC2=O)C3=NC=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
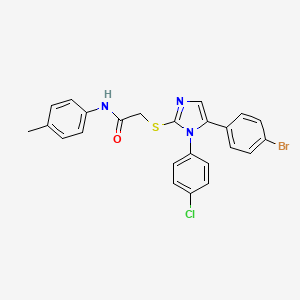
![N-cyclopentyl-2-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2593803.png)
![Ethyl 3-[(4-acetylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2593804.png)
![N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(4-ethoxyphenyl)acetamide](/img/structure/B2593805.png)
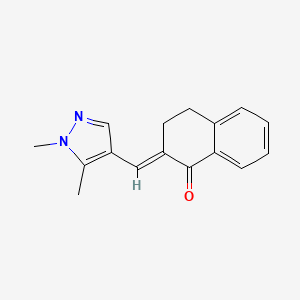
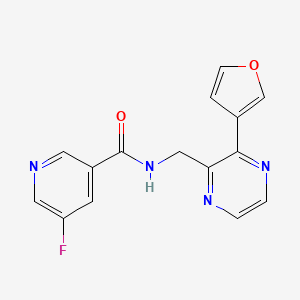
![Ethyl 5-(4-tert-butylbenzenesulfonamido)-2-methylnaphtho[1,2-B]furan-3-carboxylate](/img/structure/B2593810.png)
![Ethyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate](/img/new.no-structure.jpg)
![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2593814.png)
![3-Chloro-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine-4-carboxylic acid](/img/structure/B2593815.png)
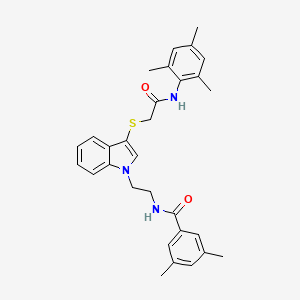
![2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2593819.png)
